REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[K+].[Cl-].[CH2:8]([N+:18]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])([CH3:20])[CH3:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[CH2:21]([N+:18]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])([CH3:20])[CH3:19])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1,2.3,4.5|
|
Name
|
potassium propionate
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCCCC)[N+](C)(C)CCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60° C.-80° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].C(CCCCCCCCC)[N+](C)(C)CCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |